N-(2-cyanophenyl)benzamide
Overview
Description
N-(2-cyanophenyl)benzamide is an organic compound with the molecular formula C14H10N2O. It is a benzamide derivative where the benzamide group is substituted with a 2-cyanophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-cyanophenyl)benzamide can be synthesized through several methods. One common method involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction can be performed using diatomite earth immobilized with ZrCl4 under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents, catalysts, and controlled temperature and pressure conditions to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include thioamides, benzylthiourea, and symmetrical dialkyl- and diarylthioureas . The reactions are often carried out under controlled conditions, such as specific temperatures and the presence of catalysts.
Major Products Formed
The major products formed from the reactions of this compound include various heterocyclic compounds such as 3,1-benzothiazine, 1,3,5-benzotriazocine, and quinazoline .
Scientific Research Applications
N-(2-cyanophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it can undergo intramolecular cycloaddition reactions, leading to the formation of various heterocyclic compounds . These reactions are facilitated by the presence of nucleophilic and electrophilic sites within the molecule.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2-cyanophenyl)benzamide include:
N-(2-cyanophenyl)benzimidoyl chloride: This compound is used in the synthesis of heterocyclic skeletons.
Benzamides substituted with pyridine-linked 1,2,4-oxadiazole: These compounds are studied for their pesticidal and fungicidal activities.
Uniqueness
This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and form diverse heterocyclic compounds. Its versatility in synthetic applications and potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(2-cyanophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c15-10-12-8-4-5-9-13(12)16-14(17)11-6-2-1-3-7-11/h1-9H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAAKQSNMORTCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311617 | |
Record name | N-(2-Cyanophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40288-69-5 | |
Record name | N-(2-Cyanophenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40288-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Cyanophenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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